1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
“1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a derivative of harmine . It has been studied for its potential antitumor activities and anti-metastasis mechanism . It’s also known as a histone deacetylase (HDAC) inhibitor .
Synthesis Analysis
The synthesis of this compound involves a catalyst-free amidation of methyl ester using methylamine under mild conditions . The yield of the synthesis process is reported to be 60% .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and a methoxy group attached to one of the phenyl rings . The NMR spectra provide detailed information about the structure .Chemical Reactions Analysis
The compound undergoes various chemical reactions, including Diels–Alder reactions with highly reactive dienophiles . It also exhibits significant antiproliferation activity against human cancer cell lines .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 245–247°C . Its NMR spectra provide detailed information about its physical and chemical properties .Scientific Research Applications
Mass Spectrometry in Maillard Reaction
The compound is used in the Maillard reaction, where various derivatives are prepared and characterized using electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass (ESI-MS/MS). This process helps in understanding the mass fragmentation patterns of heterocyclic tetrahydro-β-carboline compounds (Goh, Mordi, & Mansor, 2015).
Antioxidant and Cytotoxicity Properties
In a study exploring the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, the compound demonstrated moderate antioxidant properties. This finding indicates its potential use in the development of antioxidants through the Maillard reaction (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Synthesis of Novel Binding Motifs
This compound has been identified as part of a novel, druglike ER ligand in the discovery of orally bioavailable selective estrogen receptor downregulators (SERDs). The specific binding motif is significant in developing treatments for estrogen receptor-positive breast cancer (De Savi et al., 2015).
Synthetic Methods Development
Research has been conducted to develop synthetic methods for derivatives of this compound. For instance, the synthesis of γ-carboline derivatives, which includes methods for preparing 3-substituted methyl 5H-pyrido[4, 3-b]indole-4-carboxylates and 2-substituted methyl 2,3-dihydro-3-oxo-5H-pyrido[4, 3-b]indole-4-carboxylates, showcases the versatility of the compound in synthetic chemistry (Somei, Yamada, & Yamamura, 1998).
Pharmaceutical Applications
The compound has been involved in studies for developing new antineoplastic agents, indicating its potential application in cancer therapy. Syntheses of derivatives of this compound have shown promising results in vitro and in vivo for various experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-9,17,19-20H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPCPUZQSFRMJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276761 | |
Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
CAS RN |
3380-73-2 | |
Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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